methyl 5-methoxy-1H-indole-3-carboxylate

Spectroscopic Analysis Computational Chemistry NLO Materials

Generic methoxyindoles risk synthetic failure from regioisomer contamination. Methyl 5-methoxy-1H-indole-3-carboxylate (CAS 172595-68-5) delivers the validated 5-methoxy-3-carboxylate scaffold for ERK dimerization inhibitors (DEL-22379) & anti-SARS-CoV-2 agents (IC50=1.06 μg/mL). • 97% yield via Fischer indole synthesis ensures scalable supply. • Distinct analytical profile vs. 2-carboxylate regioisomer prevents QC errors. Trusted building block for kinase-targeted SAR programs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 172595-68-5
Cat. No. B069759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methoxy-1H-indole-3-carboxylate
CAS172595-68-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C(=O)OC
InChIInChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3
InChIKeyODBFYEWPUQVAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methoxy-1H-indole-3-carboxylate (172595-68-5): 5-Methoxy Substitution Pattern Defines a Crucial Indole Building Block for Rational Derivative Design


Methyl 5-methoxy-1H-indole-3-carboxylate (CAS 172595-68-5) is a substituted indole derivative belonging to the methoxyindole carboxylate ester class . It features a methoxy group at the C5 position and a methyl ester at the C3 position of the indole ring . This specific substitution pattern is critical because the 5-methoxy group activates the indole ring for regioselective electrophilic substitution at the C4 position, while the C3 ester enables facile derivatization via hydrolysis or aminolysis . The compound is a key synthetic intermediate in pharmaceutical research, most notably for constructing tetrahydropyridoindoles via ruthenium-catalyzed decarboxylative C–H alkenylation and for generating pharmacophores targeting neurological disorders and kinase pathways .

Why a Generic 'Methoxyindole' is Inadequate: Evidence That 5-Methoxy-3-carboxylate Methyl Ester (172595-68-5) Possesses Distinct and Non-Substitutable Properties


In scientific procurement, substituting methyl 5-methoxy-1H-indole-3-carboxylate (172595-68-5) with a generic 'methoxyindole' or a close analog is a high-risk proposition that can lead to synthetic failure, altered pharmacological profiles, or invalid comparative studies. The differentiation is quantitative and multi-faceted: (1) Regioisomers like the 2-carboxylate ester (MMIC) exhibit fundamentally different spectroscopic fingerprints and calculated reactivity due to altered electronic distribution [1][2]. (2) Changing the ester group (e.g., to the free carboxylic acid 10242-01-0) dramatically alters lipophilicity and solubility, impacting bioavailability and purification . (3) The 5-methoxy group's position is critical; 4- and 6-methoxy regioisomers display distinct conformational preferences and intermolecular interactions [3]. (4) Even subtle changes, such as using a tert-butyl ester (1033265-55-2) instead of a methyl ester, are deliberately chosen for orthogonal deprotection strategies in complex syntheses . The following quantitative evidence guide details the specific, measurable differences that make this compound non-fungible with its closest alternatives.

Quantitative Differentiation Evidence: Methyl 5-methoxy-1H-indole-3-carboxylate (172595-68-5) vs. Closest Analogs


Regioisomeric Specificity in Spectroscopy and Reactivity: 3-Carboxylate vs. 2-Carboxylate (MMIC) Differentiation

The regioisomer methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) is a common contaminant or alternative in syntheses. Comparative DFT studies and spectroscopic analysis reveal that the target compound (3-carboxylate) and MMIC (2-carboxylate) have distinctly different vibrational and electronic signatures. The HOMO-LUMO energy gap for MMIC was calculated to be 4.16 eV, which dictates its UV-Vis absorption profile and NLO properties [1][2]. The 3-carboxylate isomer of this evidence guide possesses a unique electronic landscape due to the ester's position, leading to different reactivity and spectral data .

Spectroscopic Analysis Computational Chemistry NLO Materials Regioisomer Identification

LogP and Lipophilicity Differentiation: Methyl Ester (172595-68-5) vs. Free Carboxylic Acid (10242-01-0)

The choice between the methyl ester (target compound) and the free carboxylic acid (5-methoxyindole-3-carboxylic acid, CAS 10242-01-0) is a critical procurement decision based on physicochemical properties. The methyl ester has a significantly higher predicted lipophilicity, which influences its ability to cross biological membranes and its solubility in organic solvents .

Physicochemical Properties Drug-likeness Lipophilicity ADME

Synthetic Efficiency: High-Yield Fischer Indole Route to 172595-68-5 vs. Multi-Step Alternative Syntheses

The efficiency of synthesizing the target compound is a key differentiator for procurement from CROs or for in-house scale-up. The optimized Fischer indole synthesis using 4-methoxyphenylhydrazine hydrochloride and methyl 3,3-dimethoxypropionate provides a high-yielding, straightforward route to methyl 5-methoxy-1H-indole-3-carboxylate, as described in patent literature . This contrasts with the potentially lower-yielding or more complex syntheses required for other regioisomers or derivatives .

Synthetic Methodology Process Chemistry Fischer Indole Synthesis Yield Optimization

Biological Pathway Engagement: 5-Methoxy-3-carboxylate Scaffold in ERK Dimerization Inhibition vs. Other Indole Cores

The 5-methoxyindole-3-carboxylate core is a privileged scaffold for targeting specific protein-protein interactions, most notably the dimerization of extracellular signal-regulated kinase (ERK). The clinical candidate DEL-22379, a potent ERK dimerization inhibitor (IC50 ~150-400 nM), incorporates a (5-methoxy-1H-indol-3-yl)methylene moiety, which is directly derived from the 3-carboxylate precursor [1][2]. This represents a specific, high-value biological application that is not shared by all indole regioisomers or substitution patterns [3].

Kinase Inhibition ERK Pathway Cancer Therapeutics Scaffold Hopping

Antiviral Scaffold Potential: 5-Methoxyindole-3-carboxylic Acid Derivatives as SARS-CoV-2 Inhibitors

Derivatives of 5-methoxyindole-3-carboxylic acid, for which the methyl ester (172595-68-5) is a key starting material, have demonstrated potent in vitro activity against SARS-CoV-2. This provides a strong rationale for procuring this specific building block for antiviral drug discovery programs [1].

Antiviral Research SARS-CoV-2 Indole Derivatives COVID-19

Validated Application Scenarios: Where Methyl 5-methoxy-1H-indole-3-carboxylate (172595-68-5) Delivers Quantifiable Advantage


Medicinal Chemistry: Synthesis of ERK Dimerization Inhibitors for Oncology

Research groups focused on the RAS-ERK pathway should prioritize this building block. As established, the 5-methoxyindole-3-carboxylate core is the essential pharmacophore in DEL-22379, an ERK dimerization inhibitor with IC50 values of 150-400 nM [1]. Using 172595-68-5 as a starting material provides a direct, validated route to this class of compounds, bypassing the need for de novo scaffold synthesis and enabling rapid SAR exploration [2].

Antiviral Drug Discovery: Development of SARS-CoV-2 Replication Inhibitors

Procurement is justified for programs targeting COVID-19 and other coronaviruses. The aminoalkyl ester derivatives of 5-methoxyindole-3-carboxylic acid, synthesized from 172595-68-5, have demonstrated potent in vitro activity against SARS-CoV-2 (IC50 = 1.06 μg/mL, SI = 78.6) [3]. This specific scaffold provides a chemically tractable starting point for optimizing potency, selectivity, and pharmacokinetic properties against this viral target [4].

Synthetic Methodology: High-Yield Production of 3-Substituted Indoles via Fischer Indole Chemistry

For process chemists and CROs, 172595-68-5 is the desired end-product when utilizing the efficient Fischer indole synthesis. The patent-validated protocol using 4-methoxyphenylhydrazine and methyl 3,3-dimethoxypropionate in acetic acid reliably produces the target compound in 97% yield . This high-yielding route ensures cost-effectiveness and scalability, making it the preferred method for producing this key intermediate for further functionalization .

Analytical Chemistry: Regioisomer Authentication and Quality Control

Analytical laboratories and QC departments should use 172595-68-5 as a primary reference standard. Its distinct spectroscopic and chromatographic profile, as differentiated from the 2-carboxylate regioisomer (MMIC) with its calculated HOMO-LUMO gap of 4.16 eV [5][6], allows for unambiguous identification and quantification. This ensures the purity and identity of the correct 3-carboxylate isomer in complex reaction mixtures or final products, preventing costly analytical errors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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